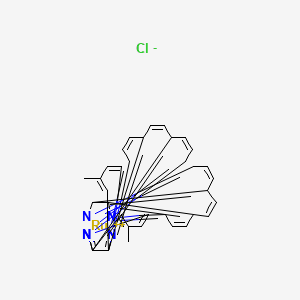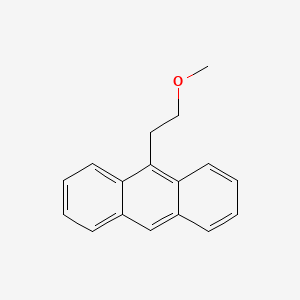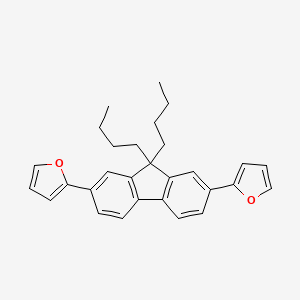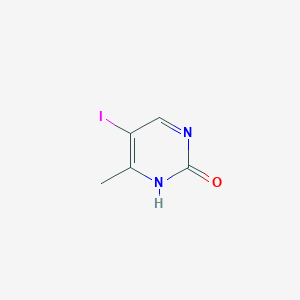![molecular formula C44H68Br2N2O2S2 B13132029 (E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)
(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bithieno[3,2-b]pyrrolylidene core, which is functionalized with dibromo and bis(2-hexyldecyl) groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multiple steps, starting from the preparation of the bithieno[3,2-b]pyrrolylidene core. This core can be synthesized through a series of condensation reactions involving thiophene derivatives and pyrrole. The dibromo functionalization is achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions. The bis(2-hexyldecyl) groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of the reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of (E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The dibromo groups can also facilitate the formation of reactive intermediates, enhancing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2,2’-dibromo-4,4’-bis(2-octyldodecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
- (E)-2,2’-dibromo-4,4’-bis(2-decyltetradecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione
Uniqueness
(E)-2,2’-dibromo-4,4’-bis(2-hexyldecyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is unique due to its specific alkyl chain length and branching, which can influence its solubility, reactivity, and interaction with biological targets. The presence of dibromo groups also enhances its reactivity, making it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C44H68Br2N2O2S2 |
|---|---|
Peso molecular |
881.0 g/mol |
Nombre IUPAC |
(6E)-2-bromo-6-[2-bromo-4-(2-hexyldecyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-hexyldecyl)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C44H68Br2N2O2S2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-47-35-29-37(45)51-41(35)39(43(47)49)40-42-36(30-38(46)52-42)48(44(40)50)32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3/b40-39+ |
Clave InChI |
CIYZMQWGQPDHBS-XQQUEIPISA-N |
SMILES isomérico |
CCCCCCCCC(CCCCCC)CN1C2=C(/C(=C\3/C4=C(C=C(S4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)/C1=O)SC(=C2)Br |
SMILES canónico |
CCCCCCCCC(CCCCCC)CN1C2=C(C(=C3C4=C(C=C(S4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)C1=O)SC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)


![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)




![2-Ethynyl-9,9'-spirobi[fluorene]](/img/structure/B13131990.png)




